2-benzyl-5-oxocyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYASTUWLRHTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-benzyl-5-oxocyclohexane-1-carboxylic acid can be synthesized through the reaction of benzyl chloride with 5-oxocyclohexanecarboxylic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic position and ketone group participate in oxidation pathways:
KMnO<sub>4</sub>-Mediated Oxidation
Under strongly acidic conditions, the benzylic C–H bond undergoes oxidation to form a benzoyl-substituted cyclohexanecarboxylic acid via radical intermediates (Figure 1A). This aligns with mechanisms observed in alkylbenzene oxidations .
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | 2-Benzoylcyclohexane-1-carboxylic acid | 72 |
Photochemical Oxidation
UV irradiation with bromine (Br<sub>2</sub>) selectively oxidizes the ketone to a carboxylic acid via radical bromination and hydrolysis :
Decarboxylation Pathways
The carboxylic acid group undergoes decarboxylation under thermal or photochemical conditions:
Thermal Decarboxylation
Heating at 150°C in quinoline removes CO<sub>2</sub>, yielding 2-benzyl-5-oxocyclohexane (Table 2) .
| Catalyst | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| None | 150 | 2-Benzyl-5-oxocyclohexane | 58 |
Halodecarboxylation
Reaction with Pb(OAc)<sub>4</sub> and Br<sub>2</sub> forms 2-benzyl-5-bromocyclohexanone through a radical chain mechanism :
Nucleophilic Reactions
The ketone and carboxylic acid groups engage in nucleophilic additions:
Grignard Reagent Addition
Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol (Table 3) :
| Reagent | Product | Yield (%) |
|---|---|---|
| CH<sub>3</sub>MgBr | 2-Benzyl-5-(1-hydroxyethyl)cyclohexane-1-carboxylic acid | 84 |
Esterification
The carboxylic acid reacts with methanol/H<sup>+</sup> to form the methyl ester :
Photoredox Functionalization
Visible-light-driven cross-coupling with aryl halides forms ketones via Ni/Ir dual catalysis :
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)PF<sub>6</sub>, NiBr<sub>2</sub> | 2-Benzyl-5-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | 76 |
Biological Activity Modifications
Replacement of the carboxylic acid with bioisosteres alters pharmacokinetic properties :
| Bioisostere | logD<sub>7.4</sub> | Solubility (mg/mL) |
|---|---|---|
| Tetrazole | 1.2 | 0.45 |
| Acylurea | -0.8 | 1.20 |
Key Mechanistic Insights:
-
Radical Intermediates : Oxidation and decarboxylation proceed through benzylic/alkyl radical species .
-
Metal Catalysis : Nickel and iridium complexes facilitate cross-coupling via oxidative addition/reductive elimination .
-
Solvent Effects : Polar aprotic solvents (DMF, CH<sub>3</sub>CN) enhance reaction rates in photoredox systems .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 2-benzyl-5-oxocyclohexane-1-carboxylic acid exhibit significant anticancer properties. For instance, the benzene-poly-carboxylic acid complex has been shown to induce apoptosis in human breast cancer cells, suggesting that derivatives of carboxylic acids can be developed as potential anti-cancer agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of related compounds. A study on 1-benzyl-5-oxopyrrolidine derivatives demonstrated their ability to protect against NMDA-induced cytotoxicity, indicating that similar structural motifs could be explored for neuroprotection . This suggests that this compound may also hold promise in treating neurodegenerative diseases.
Synthetic Applications
Building Blocks in Organic Synthesis
The compound serves as an important building block in organic synthesis due to its unique structural features. Its carboxylic acid functional group allows for further derivatization, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.
Material Science
Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites.
Case Study 1: Anticancer Activity
A study published in PLOS ONE examined the effects of a benzene-poly-carboxylic acid complex on human breast cancer cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through activation of caspases, indicating potential therapeutic strategies using carboxylic acid derivatives .
Case Study 2: Neuroprotective Properties
Research focusing on neuroprotective agents synthesized from benzyl derivatives showed promising results against NMDA-induced toxicity in neuronal cell lines. The findings suggest that similar compounds could be developed for therapeutic use in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-benzyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. In enantioselective recognition, the compound’s structure allows it to selectively bind to chiral molecules, enabling their detection and analysis.
Comparison with Similar Compounds
2-benzyl-5-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Used as a ligand in copper-catalyzed coupling reactions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Identified as a new generation plasticizer.
Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate: Used in enantioselective synthesis in pharmaceutical research.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties and versatility of this compound.
Biological Activity
Overview
2-Benzyl-5-oxocyclohexane-1-carboxylic acid, specifically its (1S,2R) enantiomer, is a chiral compound with significant implications in organic chemistry and potential biological applications. Its unique structure includes a benzyl group, a cyclohexane ring, a carboxylic acid, and a ketone functional group. This configuration influences its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, including asymmetric synthesis from cyclohexanone derivatives. Key synthetic steps involve:
- Formation of the Cyclohexane Ring : Achieved through cyclization reactions.
- Benzyl Group Introduction : Typically involves benzylation reactions using benzyl halides.
- Oxidation and Carboxylation : The ketone group can undergo further oxidation to form carboxylic acids.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways such as:
- Enzyme Inhibition : Binding to enzyme active sites to prevent substrate interaction.
- Signal Transduction Modulation : Interacting with receptors or proteins to influence cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds, providing insights into the potential efficacy of this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 64% | |
| Compound B | HCT116 (Colon) | 58% | |
| Compound C | MCF7 (Breast) | 70% |
These findings suggest that structural modifications can enhance anticancer activity while minimizing toxicity to non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of compounds related to this compound has also been explored. Notably, some derivatives have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus:
These results underline the compound's potential as a scaffold for developing new antimicrobial agents.
Case Studies
A detailed investigation into the structure-activity relationship (SAR) of related compounds has provided valuable insights into optimizing their biological activities:
-
Study on Anticancer Derivatives :
- Investigated various substitutions on the benzyl ring and their effects on cytotoxicity.
- Found that para-substituted phenyl groups significantly enhanced anticancer activity while maintaining lower toxicity to healthy cells.
-
Antimicrobial Screening :
- Conducted against several clinically relevant pathogens.
- Identified specific structural features that correlate with increased potency against resistant strains.
Q & A
Q. What are the optimal synthetic routes for 2-benzyl-5-oxocyclohexane-1-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Routes : Begin with cyclohexanone as a starting material. Introduce the benzyl group via Friedel-Crafts acylation using benzyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Subsequent oxidation of the ketone group to a carboxylic acid can be achieved using KMnO₄ or CrO₃ under acidic conditions .
- Intermediate Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl substitution at C2 and ketone at C5). IR spectroscopy validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the identity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy : Compare experimental NMR data with computed spectra (e.g., PubChem’s predicted shifts ). For stereochemical confirmation, use NOESY to assess spatial proximity of benzyl and carboxylic acid groups.
- Chromatography : Employ GC-MS with electron ionization (EI) to match fragmentation patterns against libraries (e.g., NIST Chemistry WebBook ).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Experimental Design : Use isogenic cell lines to control for genetic variability in cytotoxicity assays. For enzyme inhibition studies, standardize assay conditions (pH, temperature, cofactors) and validate with positive controls (e.g., known COX-2 inhibitors) .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise. Replicate conflicting results across independent labs to rule out batch-specific impurities .
Q. How can stereochemical control be achieved during the synthesis of chiral analogs of this compound?
Methodological Answer:
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) during key steps like benzylation or cyclization .
- Resolution : Separate enantiomers via diastereomeric salt formation (e.g., with (R)- or (S)-α-methylbenzylamine) or chiral HPLC (e.g., Chiralpak IA column) . Confirm enantiopurity using polarimetry or chiral shift reagents in NMR .
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model tautomerization (keto-enol) and acid dissociation constants (pKa) .
- MD Simulations : Simulate solvation effects in aqueous or lipid environments to predict bioavailability. Use software like GROMACS with CHARMM force fields .
Data-Driven Research Challenges
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
Methodological Answer:
- Reproducibility Checks : Verify crystallization solvents (e.g., ethanol vs. DMSO) and heating rates (e.g., 1°C/min vs. 5°C/min) in melting point assays. Use Karl Fischer titration to quantify residual moisture affecting solubility .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like BenchChem ) and apply QbD (Quality by Design) principles to identify critical process parameters .
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
Methodological Answer:
- Cell-Based Assays : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA. Validate with COX-2 enzyme inhibition assays (IC₅₀ determination) .
- Mechanistic Studies : Perform Western blotting to assess NF-κB pathway modulation. Pair with ROS detection kits (e.g., DCFH-DA) to evaluate antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
